(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate
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Overview
Description
(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate is a derivative of D-glucopyranoside, a carbohydrate compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate typically involves regioselective acylation. One common method is the direct acylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside. This process involves the use of acylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of carbohydrate acylation and the use of blocking-deblocking methods are generally applied. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glucal molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The conditions for these reactions are typically controlled to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate has several scientific research applications:
Chemistry: It is used in the synthesis of biologically active compounds and as a building block for more complex molecules.
Biology: It is studied for its potential antimicrobial properties, particularly against fungal phytopathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of (4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside: A precursor in the synthesis of (4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate.
2-O-Pentanoyl-4,6-O-(4-methoxybenzylidene)-D-glucopyranoside: Another acylated derivative with distinct properties.
Uniqueness
This compound is unique due to its specific acylation pattern, which imparts distinct chemical and biological properties. Its regioselective acylation makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
[(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-10(17)21-13-7-8-19-14-9-20-16(22-15(13)14)11-3-5-12(18-2)6-4-11/h3-8,13-16H,9H2,1-2H3/t13-,14-,15+,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCOFWGQDDMFBW-JZWPEALZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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